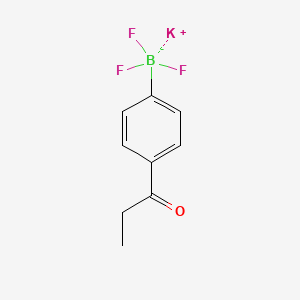
Potassium trifluoro(4-propanoylphenyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-propanoylphenyl)boranuide is an organoboron compound that has gained attention in the field of synthetic chemistry. This compound is characterized by the presence of a trifluoroborate group attached to a phenyl ring, which is further substituted with a propanoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(4-propanoylphenyl)boranuide typically involves the reaction of 4-propanoylphenylboronic acid with potassium fluoride and a fluorinating agent such as tetrafluoroboric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The general reaction scheme is as follows:
4-propanoylphenylboronic acid+KF+HBF4→Potassium trifluoro(4-propanoylphenyl)boranuide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-propanoylphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other boron-containing functional groups.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Palladium or nickel catalysts are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce boronates or boranes.
Scientific Research Applications
Potassium trifluoro(4-propanoylphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of boron-containing drugs for cancer therapy and other medical applications.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium trifluoro(4-propanoylphenyl)boranuide involves the activation of the trifluoroborate group, which facilitates its participation in various chemical reactions. The compound acts as a nucleophile in cross-coupling reactions, where it forms a bond with an electrophilic partner, typically an aryl or alkyl halide. The reaction proceeds through a palladium-catalyzed pathway, involving oxidative addition, transmetalation, and reductive elimination steps.
Comparison with Similar Compounds
Similar Compounds
- Potassium 4-formylphenyltrifluoroborate
- Potassium 4-fluorophenyltrifluoroborate
- Potassium 4-bromophenyltrifluoroborate
Uniqueness
Potassium trifluoro(4-propanoylphenyl)boranuide is unique due to the presence of the propanoyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Properties
Molecular Formula |
C9H9BF3KO |
|---|---|
Molecular Weight |
240.07 g/mol |
IUPAC Name |
potassium;trifluoro-(4-propanoylphenyl)boranuide |
InChI |
InChI=1S/C9H9BF3O.K/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13;/h3-6H,2H2,1H3;/q-1;+1 |
InChI Key |
FEVJFCMZDPUTJM-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(=O)CC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















